1-(butan-2-yl)-4-(2-methoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol
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Overview
Description
1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo-thiazepine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through various synthetic routes. One common method involves the reaction of a substituted phenylhydrazine with a thiazepine derivative under controlled conditions. The reaction typically requires the use of organic solvents such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups, using reagents such as sodium hydride or lithium aluminum hydride.
Scientific Research Applications
1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.
Medicine: Preliminary research suggests it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other pyrazolo-thiazepine derivatives, 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-HYDROXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
- 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-CHLOROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-butan-2-yl-4-(2-methoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C17H21N3O3S/c1-4-10(2)20-16-14(17(22)19-20)15(24-9-13(21)18-16)11-7-5-6-8-12(11)23-3/h5-8,10,15H,4,9H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
SFDRUSLZKZRGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=CC=C3OC)C(=O)N1 |
Origin of Product |
United States |
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